![molecular formula C16H10F3N5OS B2381891 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034374-21-3](/img/structure/B2381891.png)
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The development trials were performed using a scan method with USP phase G43, a mid-polar 6% cyanopropyl, 94% polydimethylsiloxane, with a column of 60 m 0.32 mm 1.8 m (length, inner diameter, and film thickness) .Molecular Structure Analysis
Triazolopyrimidines are five-membered heterocycles with two carbon and three nitrogen atoms . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
Triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Applications De Recherche Scientifique
Anticancer Properties
The compound’s unique structure makes it an intriguing candidate for anticancer research. Researchers have investigated its potential as a cytotoxic agent, targeting cancer cells through various mechanisms. Further studies are needed to elucidate its specific pathways and potential for clinical use .
Antimicrobial Activity
Triazolo[4,3-a]pyridine derivatives often display antimicrobial properties. This compound may inhibit bacterial growth or interfere with essential microbial processes. Investigating its efficacy against specific pathogens could lead to novel antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
The compound’s pharmacological profile suggests possible analgesic and anti-inflammatory activities. Understanding its interactions with pain receptors and inflammatory pathways could pave the way for new pain management strategies .
Antioxidant Potential
Antioxidants play a crucial role in protecting cells from oxidative stress. Preliminary studies indicate that this compound may exhibit antioxidant properties. Further investigations are necessary to validate its effectiveness and explore potential therapeutic applications .
Antiviral Applications
Given the global importance of antiviral drugs, researchers have explored this compound’s ability to inhibit viral replication. Investigating its effects against specific viruses (such as influenza or herpes) could yield valuable insights .
Enzyme Inhibitors
Enzyme inhibitors are essential for drug development. This compound has shown promise as a carbonic anhydrase inhibitor, cholinesterase inhibitor, and alkaline phosphatase inhibitor. These enzymes play critical roles in various physiological processes, making them attractive drug targets .
Anti-Lipase Activity
Obesity-related disorders often involve dysregulated lipid metabolism. The compound’s potential as an anti-lipase agent warrants further exploration. Inhibiting lipase activity could contribute to weight management and metabolic health .
Antitubercular Agents
Triazolo[4,3-a]pyridine derivatives have been investigated for their antitubercular activity. This compound’s impact on Mycobacterium tuberculosis, the causative agent of tuberculosis, merits thorough investigation .
Orientations Futures
The future directions for the research and development of “N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” and similar compounds involve the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . This includes the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .
Mécanisme D'action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding, given their ability to accept and donate hydrogen bonds . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Triazole compounds are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar triazolothiadiazine derivatives . These studies can provide valuable insights into the potential ADME properties of related compounds.
Result of Action
One compound with a similar structure exhibited excellent anti-tumor activity against a549, mcf-7, and hela cancer cell lines .
Propriétés
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5OS/c17-16(18,19)9-4-3-7-24-12(22-23-13(9)24)8-20-14(25)15-21-10-5-1-2-6-11(10)26-15/h1-7H,8H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTJMYOUVJRTDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea](/img/structure/B2381809.png)
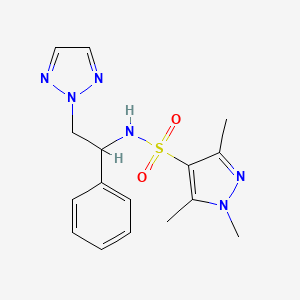
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2381812.png)
![N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2381813.png)
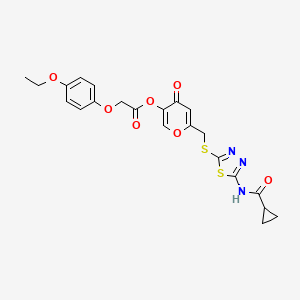
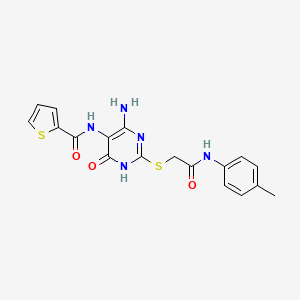


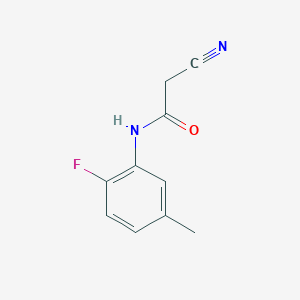

![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)
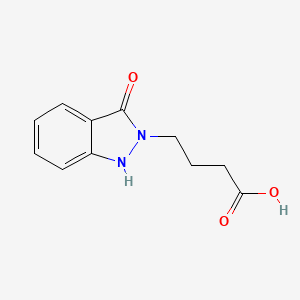
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2381831.png)